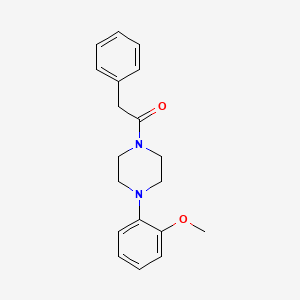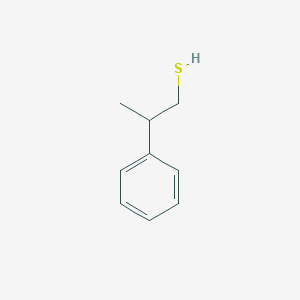
2-Phenylpropane-1-thiol
概要
説明
2-Phenylpropane-1-thiol is an organic compound with the molecular formula C9H12S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in scientific research.
作用機序
Target of Action
2-Phenylpropane-1-thiol is primarily used in the synthesis of chiral nanoparticles, particularly gold nanoparticles . These nanoparticles are in high demand due to their unique chiroptical properties .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of chiral gold nanoparticles, this compound is added to a mixture containing gold chloride and tetraoctylammonium in toluene . The mixture is then vigorously stirred, leading to the formation of chiral thiol-protected gold nanoparticles .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of chiral nanoparticles . These nanoparticles can interact with light at the nanoscale, resulting in increased chiroptical interactions .
Pharmacokinetics
Given its use in nanoparticle synthesis, it’s likely that these properties would be significantly influenced by the compound’s incorporation into the nanoparticles .
Result of Action
The primary result of this compound’s action is the formation of chiral nanoparticles . These nanoparticles have unique chiroptical properties, making them valuable in various biological and pharmaceutical applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of chiral nanoparticles requires specific conditions, such as the presence of gold chloride and tetraoctylammonium in toluene, vigorous stirring, and a specific temperature .
生化学分析
Biochemical Properties
It has been used in the synthesis of chiral nanoparticles . In this process, 2-Phenylpropane-1-thiol is added to a solution of gold nanoparticles, resulting in chiral thiol-protected gold nanospheres . This suggests that this compound may interact with metal ions and could potentially play a role in biochemical reactions involving metalloproteins or metalloenzymes .
Molecular Mechanism
It is known that thiols can participate in redox reactions, acting as reducing agents . They can also bind to metals, suggesting that this compound may interact with biomolecules through metal ion coordination .
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium hydrosulfide in the presence of a solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thiol group .
Another method involves the reduction of 2-phenylpropane-1-sulfonyl chloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . This method is often used to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions
2-Phenylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like iodine (I2) or bromine (Br2).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group like a halide.
Common Reagents and Conditions
Oxidation: Iodine (I2) or bromine (Br2) in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid or other reducing agents like sodium borohydride (NaBH4).
Substitution: Sodium hydrosulfide (NaSH) or thiourea in the presence of a suitable solvent.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol-substituted compounds (R-SH) and corresponding leaving groups.
科学的研究の応用
2-Phenylpropane-1-thiol has several applications in scientific research:
類似化合物との比較
2-Phenylpropane-1-thiol can be compared with other thiols like ethanethiol and 2-butene-1-thiol. While all these compounds contain the thiol group, their chemical properties and applications differ:
Ethanethiol: Known for its use as an odorant in natural gas due to its strong smell.
2-Butene-1-thiol: Found in skunk spray and used in chemical synthesis.
This compound is unique due to its aromatic ring, which imparts different chemical reactivity and applications compared to simpler thiols .
特性
IUPAC Name |
2-phenylpropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSHURJWYGHGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34366-19-3 | |
| Record name | 2-phenylpropane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


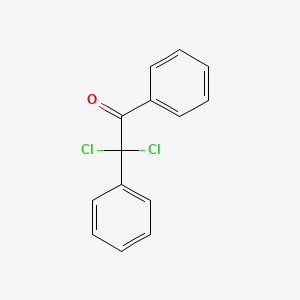
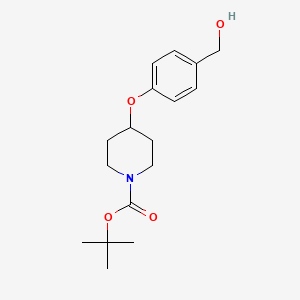
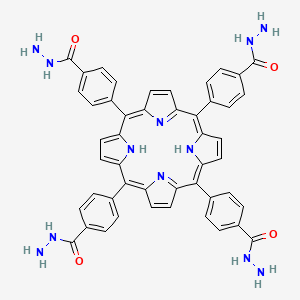

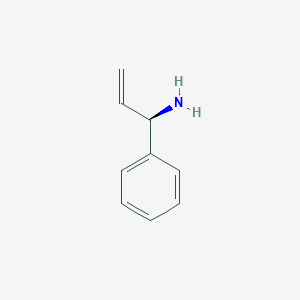

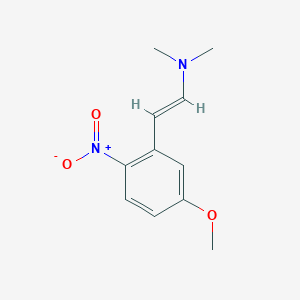
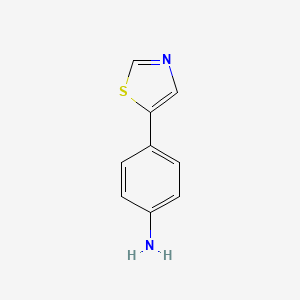
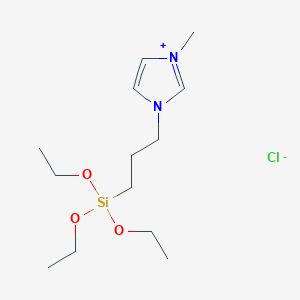
![N,N-bis[(1S)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178029.png)

![4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B3178039.png)
![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)
